2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester, also known as 1-isopropylcyclopentyl methacrylate, is an organic compound with the molecular formula and a molecular weight of 196.29 g/mol. This compound is classified as an ester derived from methacrylic acid and is characterized by its unique cyclopentyl structure. It is commonly utilized in various industrial applications, particularly in the field of polymer chemistry.
The compound's CAS number is 1149760-04-2, and it is indexed under several synonyms, including IPCPMA and 1-isopropylcyclopentyl methacrylate. It falls under the category of methacrylate esters, which are known for their utility in the production of polymers and resins due to their ability to undergo free radical polymerization.
The synthesis of 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester typically involves the esterification reaction between methacrylic acid and isopropylcyclopentanol. The reaction can be catalyzed using acid catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the formation of the ester bond.
The molecular structure of 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester can be represented using various chemical notation systems:
The predicted boiling point of this compound is approximately 239.9 °C, with a density of about 0.94 g/cm³. It appears as a colorless to light yellow clear liquid at room temperature .
As an ester, 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester can participate in various chemical reactions:
The polymerization process typically requires initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN), which generate free radicals that initiate the chain reaction.
The mechanism by which 2-propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester acts in polymerization involves:
This mechanism allows for the formation of high molecular weight polymers that exhibit desirable properties for applications in coatings, adhesives, and plastics.
The compound's chemical behavior includes susceptibility to polymerization under free radical conditions and potential hydrolysis in aqueous environments.
2-Propenoic acid, 2-methyl-, 1-(1-methylethyl)cyclopentyl ester is primarily used as a photoresist material in photolithography processes for semiconductor manufacturing. Its ability to form polymers makes it valuable in producing coatings and adhesives that require durability and resistance to environmental factors . Additionally, it finds applications in the formulation of specialty polymers used in various industrial sectors .
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